N-(benzenesulfonyl)benzenecarbothioamide

Description

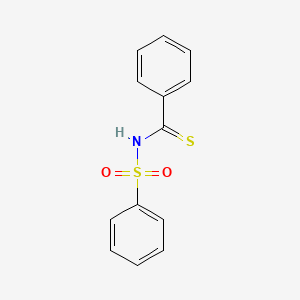

N-(Benzenesulfonyl)benzenecarbothioamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) and a carbothioamide (-C(S)NH₂) moiety.

Synthesis and Characterization:

The compound and its derivatives are typically synthesized via nucleophilic substitution reactions involving potassium salts of N-(benzenesulfonyl)cyanamide. For example, reactions with arylthiols or heteroaryl imines yield derivatives with tailored substituents . Characterization employs techniques such as:

Properties

IUPAC Name |

N-(benzenesulfonyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c15-18(16,12-9-5-2-6-10-12)14-13(17)11-7-3-1-4-8-11/h1-10H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRGJCJTJXYGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354195 | |

| Record name | F0898-0127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10520-98-6 | |

| Record name | NSC144072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0898-0127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)benzenecarbothioamide typically involves the reaction of benzenesulfonyl chloride with benzenecarbothioamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(benzenesulfonyl)benzenecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)benzenecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies highlight the potential of N-(benzenesulfonyl)benzenecarbothioamide and its derivatives in antiviral applications. Research indicates that compounds featuring benzenesulfonyl groups exhibit significant activity against HIV-1 by targeting the capsid protein, which is crucial for viral replication. For instance, certain derivatives have demonstrated sub-micromolar levels of antiviral activity, showcasing their promise as therapeutic agents against viral infections .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal properties. Studies reveal that N-(benzenesulfonyl)benzenecarbothioamide exhibits considerable effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound can compete with standard antibiotics, making it a candidate for developing new antimicrobial therapies .

Antitumor Activity

In addition to its antiviral and antimicrobial applications, this compound has shown potential antitumor effects. The synthesis of thiourea derivatives, including N-(benzenesulfonyl)benzenecarbothioamide, has been linked to the inhibition of cancer cell proliferation in various models. These compounds can induce apoptosis in cancer cells, providing a pathway for developing novel anticancer agents .

Agricultural Applications

Herbicidal Properties

N-(benzenesulfonyl)benzenecarbothioamide derivatives have been explored for their herbicidal properties. Research indicates that these compounds can selectively target and inhibit the growth of specific weed species without harming cereal crops such as wheat. This selectivity is crucial for developing sustainable agricultural practices .

Materials Science

Chemical Sensors

The unique structural features of N-(benzenesulfonyl)benzenecarbothioamide make it suitable for applications in materials science, particularly as a chemical sensor. Its ability to interact with various analytes can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

Polymer Chemistry

In polymer chemistry, thiourea derivatives are increasingly being utilized as additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them valuable in producing advanced materials for industrial applications .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Sub-micromolar activity against HIV-1 |

| Antimicrobial agents | Effective against E. coli and S. aureus | |

| Antitumor agents | Induces apoptosis in cancer cell lines | |

| Agricultural | Herbicides | Selective inhibition of weed growth |

| Materials Science | Chemical sensors | Detection of environmental pollutants |

| Polymer additives | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)benzenecarbothioamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound’s sulfonyl and thioamide groups play a crucial role in its binding affinity and selectivity towards the enzyme.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares N-(benzenesulfonyl)benzenecarbothioamide derivatives and structurally related compounds, highlighting substituent-driven variations in properties:

Key Observations:

- Electron-withdrawing groups (e.g., CF₃, Cl) : Increase melting points (e.g., 14: 192°C vs. base compound) due to enhanced intermolecular forces .

- Spectral shifts : Aromatic protons in ¹H NMR show downfield shifts with electron-withdrawing substituents (e.g., δ 7.8 in 14 vs. δ 7.2 in simpler derivatives) .

Biological Activity

N-(benzenesulfonyl)benzenecarbothioamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

- IUPAC Name : N-(benzenesulfonyl)benzenecarbothioamide

- Molecular Formula : C₁₃H₁₁N₁O₂S₂

- CAS Number : 766158

The compound features a benzenesulfonyl group attached to a benzene ring with a carbothioamide functional group, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including N-(benzenesulfonyl)benzenecarbothioamide. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Multi-pathogen | 6.67 - 6.45 |

These results suggest that this compound exhibits potent antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

In vivo studies have demonstrated that N-(benzenesulfonyl)benzenecarbothioamide can significantly reduce inflammation. For instance, compounds derived from benzenesulfonamides showed up to 94% inhibition of carrageenan-induced rat paw edema at varying time intervals:

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These findings indicate the potential of this compound in treating inflammatory conditions .

The biological activity of N-(benzenesulfonyl)benzenecarbothioamide is thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are crucial in various physiological processes.

- Interaction with Cellular Targets : The compound may interact with specific proteins involved in inflammation and microbial resistance, altering their function and leading to therapeutic effects .

Case Studies and Research Findings

A study focusing on the cardiovascular effects of sulfonamide derivatives indicated that certain compounds could significantly affect perfusion pressure and coronary resistance in isolated rat heart models. While specific data on N-(benzenesulfonyl)benzenecarbothioamide was not detailed, the implications of sulfonamide derivatives suggest a broader potential for cardiovascular applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.